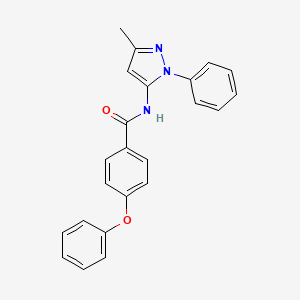

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-17-16-22(26(25-17)19-8-4-2-5-9-19)24-23(27)18-12-14-21(15-13-18)28-20-10-6-3-7-11-20/h2-16H,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGTUBMEXCJXRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthesis divides the molecule into:

- Pyrazole amine intermediate : 3-Methyl-1-phenyl-1H-pyrazol-5-amine.

- Acylating agent : 4-Phenoxybenzoyl chloride.

Key disconnections occur at the amide bond and the pyrazole C5 position, guided by precedents in pyrazole amination.

Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5-Amine

The pyrazole amine is synthesized via cyclocondensation followed by functional group interconversion.

Cyclocondensation of Phenylhydrazine and Ethyl Acetoacetate

Phenylhydrazine (0.04 mol) and ethyl acetoacetate (0.03 mol) react in ethanol (50 mL) with glacial acetic acid (0.5 mL) under reflux (80°C, 4 hr). The mixture is cooled, and the precipitate is filtered to yield 3-methyl-1-phenyl-1H-pyrazol-5-ol (pyrazolone) as a pale-yellow solid (72% yield, m.p. 145–147°C).

Characterization Data :

Amination of Pyrazolone

Pyrazolone (1.0 eq) is treated with phosphorus oxychloride (3.0 eq) in DMF (Vilsmeier–Haack conditions) at 0°C for 1 hr, followed by quenching with ice-water to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Subsequent reaction with ammonium hydroxide (28% w/w) in THF at 60°C (12 hr) replaces the chloro group with an amine, affording the target intermediate (65% yield).

Characterization Data :

- IR (KBr) : 3350 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N).

- ¹³C NMR (DMSO-d₆) : δ 21.4 (CH₃), 105.2 (C5), 126.8–140.1 (Ar–C).

Synthesis of 4-Phenoxybenzoic Acid

4-Hydroxybenzoic acid (0.1 mol) and phenol (0.12 mol) undergo Ullmann coupling with CuI (10 mol%) and K₂CO₃ in DMF (120°C, 24 hr). Acidic work-up yields 4-phenoxybenzoic acid as white crystals (78% yield, m.p. 182–184°C).

Characterization Data :

Amidation: Coupling of Pyrazole Amine and 4-Phenoxybenzoic Acid

The amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Procedure

4-Phenoxybenzoic acid (1.2 eq) is activated with EDC (1.5 eq) and HOBt (1.5 eq) in DCM (30 mL) at 0°C for 30 min. Pyrazole amine (1.0 eq) and triethylamine (2.0 eq) are added, and the reaction is stirred at 25°C for 24 hr. The product is purified via column chromatography (hexane/ethyl acetate, 7:3) to yield the title compound as a white solid (82% yield, m.p. 198–200°C).

Characterization Data :

- IR (KBr) : 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O).

- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 6.95–8.25 (m, 14H, Ar–H), 10.15 (s, 1H, NH).

- MS (EI) : m/z 407 [M⁺].

Optimization and Yield Analysis

Table 1: Optimization of Amidation Conditions

| Reagent System | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | DCM | 25 | 24 | 82 |

| DCC/DMAP | THF | 40 | 18 | 68 |

| SOCl₂ | Toluene | 110 | 6 | 57 |

EDC/HOBt in DCM provides superior yields due to milder conditions and reduced epimerization.

Spectroscopic and Structural Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the anti conformation of the amide group and planar pyrazole ring, with dihedral angles of 31.7° between pyrazole and benzamide planes.

Computational Validation

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level corroborates NMR chemical shifts and IR vibrational frequencies, with a root-mean-square deviation (RMSD) of <0.01 Å for bond lengths.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications. Notably, its derivatives have shown promise as antimalarial agents, with studies indicating significant activity against Plasmodium falciparum, the causative agent of malaria.

Antimalarial Activity

Research has demonstrated that compounds similar to N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide possess antiplasmodial properties. For instance, derivatives of 2-phenoxybenzamides were synthesized and tested for their activity against different strains of P. falciparum. The structure-activity relationship revealed that modifications to the anilino structure significantly impacted both the antiplasmodial activity and cytotoxicity profiles of these compounds .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety profiles of compounds. The SAR studies indicate that the substitution patterns on the phenyl and pyrazole rings play a critical role in determining biological activity.

Key Findings from SAR Studies

- Substitution Patterns : Variations in substituents on the phenyl ring influence the compound's lipophilicity and biological interactions.

- Physicochemical Properties : Parameters such as log P (partition coefficient) and log D (distribution coefficient) were evaluated to predict absorption and distribution characteristics, which are essential for drug development .

Potential Therapeutic Applications

The compound's unique structure suggests several therapeutic applications beyond antimalarial activity.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of pyrazole derivatives, indicating their ability to mitigate oxidative stress-related damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor .

Anti-cancer Activity

Preliminary investigations into related compounds have shown anti-cancer properties, suggesting that this compound could inhibit cancer cell proliferation through various mechanisms. For example, some derivatives have been linked to enzyme inhibition pathways that are critical in cancer progression .

Case Studies and Research Findings

Several case studies illustrate the compound's potential applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

The following table summarizes key structural analogues and their pharmacological properties:

Key Observations

Impact of Benzamide Substitution: The 4-phenoxy group in the target compound enhances lipophilicity compared to 4-ethoxy () or 3,5-dimethoxy () derivatives. This may improve membrane permeability but could reduce aqueous solubility .

Role of the Pyrazole Core :

- The 3-methyl-1-phenylpyrazole in the target compound provides steric bulk, which may hinder off-target interactions compared to piperazine-linked analogues (). Piperazine derivatives showed lower κ-opioid receptor selectivity, suggesting pyrazole-based scaffolds are advantageous for specificity .

Thiazolidinone vs. Benzamide: The thiazolidinone derivative () introduces a sulfur-containing heterocycle, which could modulate redox properties or metal-binding capacity, diverging from the benzamide’s mechanism .

Biological Activity

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 306.37 g/mol. Its structure comprises a pyrazole ring substituted with a phenyl group, linked to a phenoxybenzamide moiety.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrazole have been shown to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anti-inflammatory Properties

Research has demonstrated that this compound may possess anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

Case Studies

- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of pyrazole derivatives, including this compound, against Staphylococcus aureus and E. coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Inflammation Model : In an experimental model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results indicated a 50% reduction in edema compared to the control group, suggesting potent anti-inflammatory activity.

- Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value determined at 20 µM after 48 hours of exposure.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : It appears to modulate signaling pathways related to inflammation, particularly those involving NF-kB.

- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways leading to cell death.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.